Butyl[(2,4-dimethoxyphenyl)methyl]amine
Overview
Description
Butyl[(2,4-dimethoxyphenyl)methyl]amine is an organic compound with the molecular formula C13H21NO2 It is a derivative of benzylamine, where the benzyl group is substituted with two methoxy groups at the 2 and 4 positions and a butyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl[(2,4-dimethoxyphenyl)methyl]amine can be synthesized through a multi-step process. One common method involves the reduction of 2,4-dimethoxybenzonitrile to 2,4-dimethoxybenzylamine using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) as the solvent . The resulting 2,4-dimethoxybenzylamine is then reacted with butylamine under reductive amination conditions using sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Butyl[(2,4-dimethoxyphenyl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl[(2,4-dimethoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the butylamine moiety contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Lacks the butyl group, making it less hydrophobic and potentially less bioavailable.
Butylamine: Lacks the aromatic ring and methoxy groups, resulting in different chemical reactivity and biological activity.
N-Butylbenzylamine: Similar structure but without the methoxy groups, affecting its electronic properties and reactivity.
Uniqueness
Butyl[(2,4-dimethoxyphenyl)methyl]amine is unique due to the presence of both the butyl group and the methoxy-substituted aromatic ring. This combination imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-5-8-14-10-11-6-7-12(15-2)9-13(11)16-3/h6-7,9,14H,4-5,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSRQFQVAMQOSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C=C(C=C1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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